Methyl 2-phenylacrylate
Overview
Description
Methyl 2-phenylacrylate is a natural product . It has a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol .
Synthesis Analysis
Methyl 2-phenylacrylate can be synthesized by reacting 2-Phenyl ethanol with acryloyl . Another method involves the radical conjugate addition of a trifluoromethyl thianthrenium salt to Michael acceptors .
Molecular Structure Analysis
The molecular structure of Methyl 2-phenylacrylate is characterized by the presence of a phenyl group (a benzene ring), a methyl group (CH3), and an acrylate group (a double bond between two carbon atoms, and a single bond to an oxygen atom) in its structure . The InChI code for Methyl 2-phenylacrylate is 1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3
.
Chemical Reactions Analysis
Methyl 2-phenylacrylate can undergo various chemical reactions. For instance, it can participate in the Giese reaction, a type of carbon-carbon bond-forming reaction . It can also participate in allylation, vinylation, alkynylation, thioetherification, and hydrodeamination reactions .
Physical And Chemical Properties Analysis
Methyl 2-phenylacrylate has a molecular weight of 162.18 g/mol . Its exact physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Methyl 2-phenylacrylate is a chemical compound with the molecular formula C10H10O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- Methyl 2-phenylacrylate is used in the synthesis of new (meth)acrylate-based monomers and polymers . The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
- The methods of application involve the reaction of sodium methacrylate, α-chloroacetamide, NaI, and TEBAC in acetonitrile at 80°C in a reflux condenser for 30 hours in the presence of 100 ppm hydroquinone .
- The outcomes of this application include the synthesis of new (meth)acrylate-based monomers and polymers .
- In a study titled “Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction”, Methyl 2-phenylacrylate might have been used as a substrate . The study identified scores of cobalt-phosphine combinations for the asymmetric hydrogenation of functionalized alkenes .
- The methods of application involve the use of a zinc-activation method compatible with high-throughput reaction discovery .
- The outcomes of this application include the asymmetric synthesis of the epilepsy medication levetiracetam at a 200-gram scale with 0.08 mole % catalyst loading .
Chemical Synthesis
Catalysis
Safety And Hazards
Future Directions
Methyl 2-phenylacrylate can be used in the synthesis of C α -tetrasubstituted α- and β-amino acid analogues via a Ritter reaction by addition of acetonitrile . This breakthrough approach named mTAG (methyltransferase-directed transfer of activated groups) has proven instrumental for targeted labeling of DNA and other types of biomolecules .
properties
IUPAC Name |
methyl 2-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXKEVAUZYHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171910 | |
Record name | Methyl atropate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylacrylate | |
CAS RN |
1865-29-8 | |
Record name | Methyl atropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl atropate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-phenylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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